molecular formula C25H20FN5O4 B3403876 2-[4-(4-fluorophenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1185067-23-5

2-[4-(4-fluorophenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B3403876
CAS No.: 1185067-23-5
M. Wt: 473.5
InChI Key: KNCSCZXMLVNXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinoxaline derivative featuring a 4-fluorophenoxy substituent at position 4 of the fused heterocyclic core and an acetamide group linked to a 2-methoxy-5-methylphenyl moiety. Its molecular complexity arises from the triazoloquinoxaline scaffold, which is known for diverse biological activities, including kinase inhibition and antimicrobial properties. Structural analogs of this compound are often explored in drug discovery for CNS disorders and cancer due to their ability to modulate enzyme activity or receptor signaling .

Properties

IUPAC Name

2-[4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O4/c1-15-7-12-21(34-2)19(13-15)27-22(32)14-30-25(33)31-20-6-4-3-5-18(20)28-24(23(31)29-30)35-17-10-8-16(26)9-11-17/h3-13H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCSCZXMLVNXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various halogenating agents, amines, and coupling reagents .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using optimized reaction conditions and continuous flow techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell proliferation and apoptosis, making it a potent anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of triazolo-fused heterocycles with acetamide side chains. Below is a comparative analysis with structurally related compounds from the literature:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Triazolo[4,3-a]quinoxaline 4-(4-Fluorophenoxy), N-(2-methoxy-5-methylphenyl)acetamide ~465 (estimated) High lipophilicity; potential CNS penetration due to fluorinated aryl groups
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Triazolo[4,3-a]quinoxaline 1-Methyl-4-oxo, N-(4-chlorophenyl)acetamide 367.79 Chlorophenyl group enhances halogen bonding; moderate solubility in polar solvents
2-(4-[(Z)-[2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl]phenoxy)acetamide Thiazolo[3,2-b][1,2,4]triazole 4-Methoxyphenyl, Z-configuration olefinic linker ~460 (estimated) Extended conjugation improves UV absorption; potential photodynamic activity
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide Pyrazolo[1,5-d][1,2,4]triazinone 4-Fluorophenyl, N-(furan-2-ylmethyl)acetamide ~383 (estimated) Furanmethyl group may reduce metabolic stability; moderate kinase inhibition
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide Triazolo[4,3-a]pyrazine 8-Amino-3-oxo-2-phenyl, phenoxy-acetamide ~406 (estimated) Amino-oxo group enhances hydrogen bonding; tested in antimalarial assays

Pharmacological and Physicochemical Properties

  • Solubility : The 2-methoxy-5-methylphenyl group may reduce aqueous solubility relative to furanmethyl () or hydroxyphenyl () analogs.
  • Bioactivity: Triazoloquinoxalines often exhibit kinase inhibition (e.g., JAK2, EGFR), while pyrazolotriazinones () are reported as ATP-competitive inhibitors .

Biological Activity

The compound 2-[4-(4-fluorophenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic derivative of the triazoloquinoxaline scaffold, which has garnered attention due to its diverse biological activities. This article aims to compile various research findings regarding its biological activity, including pharmacological effects and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C27H24FN5O3C_{27}H_{24}FN_5O_3 with a molecular weight of approximately 485.52 g/mol. The compound features a complex structure that includes a triazole ring fused with a quinoxaline moiety, which is known for its pharmacological versatility.

Antibacterial Activity

Research has indicated that triazoloquinoxaline derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . This suggests that the compound may possess similar or enhanced antibacterial activity due to its unique structural components.

Anticancer Properties

The anticancer potential of triazoloquinoxaline derivatives has been explored extensively. A recent investigation demonstrated that compounds within this class could inhibit cell growth in cancer cell lines, such as A375 (melanoma), with notable reductions in cell viability at concentrations as low as 10 µM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Study 1: Antimicrobial Efficacy

In a comparative study assessing various triazoloquinoxaline derivatives, researchers synthesized several analogs and evaluated their antimicrobial efficacy against standard strains. The results indicated that modifications at specific positions significantly enhanced activity. For instance, compounds with fluorine substitutions exhibited improved potency against S. aureus compared to their non-fluorinated counterparts .

Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of triazoloquinoxaline derivatives on human cancer cell lines. The results showed that certain derivatives could reduce cell viability by over 90% at higher concentrations (≥20 µM), indicating strong potential for further development as anticancer agents .

Summary of Findings

Activity Type Target Organism/Cell Line Effectiveness Reference
AntibacterialStaphylococcus aureusMIC: 0.125 - 8 μg/mL
AnticancerA375 (melanoma)Cell viability reduced to 6% at 10 µM
AntifungalVarious fungal strainsPotentially effective (needs further study)

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions starting with quinoxaline derivatives. Key steps include:

  • Cyclization of triazole intermediates with quinoxaline precursors under reflux in aprotic solvents (e.g., DMF or THF) .
  • Functionalization via nucleophilic substitution or coupling reactions to introduce the 4-fluorophenoxy and 2-methoxy-5-methylphenyl groups. Control reaction temperatures (60–80°C) and use catalysts like Pd(PPh₃)₄ for cross-coupling steps .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • HPLC : Quantify purity (>98% recommended for biological assays) using C18 columns and acetonitrile/water mobile phases .
  • NMR : Confirm substituent positions (e.g., ¹H NMR δ 7.2–8.1 ppm for quinoxaline protons; δ 3.8 ppm for methoxy groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~520–530 Da) .

Q. What in vitro assays are recommended for preliminary biological evaluation?

  • Anticancer Activity : MTT assays against HeLa, MCF-7, and A549 cell lines (IC₅₀ < 10 µM suggests high potency) .
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, PI3K) using fluorescence-based assays .
  • Apoptosis Induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

  • Substituent Analysis : Compare analogs with varying phenoxy (e.g., 4-chloro vs. 4-fluoro) and acetamide groups (Table 1).
Substituent (R₁)R₂IC₅₀ (µM, MCF-7)
4-Fluorophenoxy2-methoxy-5-methylphenyl8.2
4-Chlorophenoxy2-methoxy-5-methylphenyl12.7
4-Fluorophenoxy4-methoxyphenyl15.3
Data from SAR comparisons in and .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for EGFR (PDB: 1M17). Fluorine atoms enhance hydrophobic interactions in the ATP-binding pocket .

Q. How to resolve contradictions in reported biological efficacy across studies?

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times (e.g., 48 vs. 72 hours impacts IC₅₀) .
  • Metabolic Stability : Test compound stability in liver microsomes (human/rat) to identify rapid degradation (~50% remaining at 30 min suggests CYP450 susceptibility) .

Q. What strategies improve regioselectivity during triazole-quinoxaline fusion?

  • Microwave-Assisted Synthesis : Reduces side products (e.g., N1 vs. N2 alkylation) by accelerating reaction kinetics .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive amines during cyclization .

Q. How to assess the compound’s dual mechanism (apoptosis vs. necrosis) in cancer cells?

  • Caspase-3/7 Activation : Luminescent assays (Caspase-Glo®) to confirm apoptosis .
  • LDH Release Assays : Quantify necrosis by measuring lactate dehydrogenase leakage .

Methodological Considerations

Q. What controls are essential in kinase inhibition assays?

  • Positive Controls : Staurosporine (pan-kinase inhibitor) and gefitinib (EGFR-specific).
  • Negative Controls : DMSO (vehicle) and inactive structural analogs .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to EGFR by measuring protein thermal stability shifts .
  • Western Blotting : Monitor downstream markers (e.g., phosphorylated AKT for PI3K inhibition) .

Q. What computational tools predict metabolic liabilities?

  • SwissADME : Evaluate bioavailability, CYP450 interactions, and PAINS alerts .
  • Meteor Nexus : Simulate Phase I/II metabolism pathways (e.g., demethylation of methoxy groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-fluorophenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(4-fluorophenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.